Cas no 598-39-0 (1,1-Difluoro-2-iodoethane)

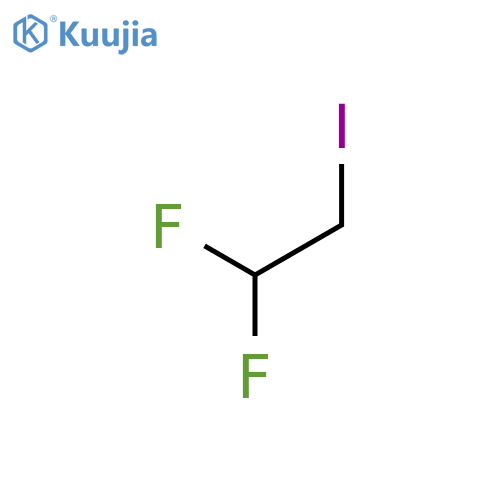

1,1-Difluoro-2-iodoethane structure

商品名:1,1-Difluoro-2-iodoethane

1,1-Difluoro-2-iodoethane 化学的及び物理的性質

名前と識別子

-

- Ethane,1,1-difluoro-2-iodo- (6CI,8CI,9CI)

- 1,1-Difluoro-2-iodoethane

- 2-IODO-1,1-DIFLUOROETHANE

- 1,1-bis(fluoranyl)-2-iodanyl-ethane

- 1,1-Difluor-2-jod-aethan

- 1,1-difluoro-2-iodo-ethane

- 1-iodo-2,2-difluoroethane

- 2,2-difluoro-1-iodoethane

- 2,2-difluoroethyliodide

- PC1038

- 2,2-Difluoroethyl iodide

- Ethane, 1,1-difluoro-2-iodo-

- 2, 2-difluoroethyl iodide

- C2H3F2I

- 1, 1-difluoro-2-iodo-ethane

- VMFCTZUYOILUMY-UHFFFAOYSA-N

- SBB091355

- 6447AE

- TRA0075395

- SY027169

- MFCD04038311

- AKOS005259767

- FT-0676831

- A853502

- AS-31630

- AMY20040

- A832496

- EN300-137701

- SCHEMBL28010

- 598-39-0

- DTXSID00975209

- DA-30473

-

- MDL: MFCD04038311

- インチ: 1S/C2H3F2I/c3-2(4)1-5/h2H,1H2

- InChIKey: VMFCTZUYOILUMY-UHFFFAOYSA-N

- ほほえんだ: IC([H])([H])C([H])(F)F

計算された属性

- せいみつぶんしりょう: 191.92500

- どういたいしつりょう: 191.92475g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 5

- 回転可能化学結合数: 1

- 複雑さ: 21.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

- 密度みつど: 2.18 g/cm3 (25 ºC)

- ふってん: 86.8-87.1 ºC (740 Torr)

- フラッシュポイント: 21.0±5.6 ºC,

- 屈折率: 1.4577 (589.3 nm 25 ºC)

- ようかいど: 微溶性(2.5 g/l)(25ºC)、

- PSA: 0.00000

- LogP: 1.68650

1,1-Difluoro-2-iodoethane セキュリティ情報

- 危害声明: Irritant

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26; S36/37/39

-

危険物標識:

- リスク用語:R36/37/38

- 危険レベル:IRRITANT

1,1-Difluoro-2-iodoethane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-137701-0.5g |

1,1-difluoro-2-iodoethane |

598-39-0 | 95% | 0.5g |

$21.0 | 2023-06-06 | |

| Enamine | EN300-137701-1.0g |

1,1-difluoro-2-iodoethane |

598-39-0 | 95% | 1g |

$26.0 | 2023-06-06 | |

| Enamine | EN300-137701-5.0g |

1,1-difluoro-2-iodoethane |

598-39-0 | 95% | 5g |

$58.0 | 2023-06-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I64600-5g |

1,1-Difluoro-2-iodoethane |

598-39-0 | 97% | 5g |

¥158.0 | 2023-09-07 | |

| Apollo Scientific | PC1038-25g |

1,1-Difluoro-2-iodoethane |

598-39-0 | 97% | 25g |

£126.00 | 2023-09-02 | |

| TRC | D445493-10mg |

1,1-Difluoro-2-iodoethane |

598-39-0 | 10mg |

$ 50.00 | 2022-06-05 | ||

| TRC | D445493-100mg |

1,1-Difluoro-2-iodoethane |

598-39-0 | 100mg |

$ 80.00 | 2022-06-05 | ||

| abcr | AB147899-10 g |

2-Iodo-1,1-difluoroethane, 97%; . |

598-39-0 | 97% | 10 g |

€102.20 | 2023-07-20 | |

| Oakwood | 034707-1g |

2-Iodo-1,1-difluoroethane |

598-39-0 | 97% | 1g |

$14.00 | 2024-07-19 | |

| Oakwood | 034707-5g |

2-Iodo-1,1-difluoroethane |

598-39-0 | 97% | 5g |

$40.00 | 2024-07-19 |

1,1-Difluoro-2-iodoethane 関連文献

-

1. Addition of free radicals to unsaturated systems. Part VII. 1 : 1-DifluoroethyleneR. N. Haszeldine,B. R. Steele J. Chem. Soc. 1954 923

-

2. 658. Perfluoroalkyl grignard reagents. Part I. The preparation and some reactions of heptafluoro-n-propylmagnesium iodideR. N. Haszeldine J. Chem. Soc. 1952 3423

-

R. N. Haszeldine,J. E. Osborne J. Chem. Soc. 1956 61

-

Chen Fu,Zhaosheng Zhang,Yuzhen Li,Dongni Gao,Zi-Ning Cui,Zhaodong Li Chem. Commun. 2022 58 5614

-

5. Polyfluoroalkyl derivatives of nitrogen. Part XXX. Reaction of N-chlorobistrifluoromethylamine with propene and vinyl fluoride and of N-iodobistrifluoromethylamine with vinyl fluoride under ionic conditionsG. L. Fleming,R. N. Haszeldine,A. E. Tipping J. Chem. Soc. C 1971 3829

598-39-0 (1,1-Difluoro-2-iodoethane) 関連製品

- 624-75-9(Iodoacetonitrile)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1189426-16-1(Sulfadiazine-13C6)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:598-39-0)2-IODO-1,1-DIFLUOROETHANE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:598-39-0)1,1-Difluoro-2-iodoethane

清らかである:99%

はかる:250.0g

価格 ($):288.0